Increased Lipophilicity of the Butyl Ester vs. Methyl Ester Analog Drives Differential logP
The butyl ester analog (CAS 821009-64-7) has a predicted logP approximately 1.1 units higher than the methyl ester analog (CAS 947171-04-2) due to the extended alkyl chain . Experimentally, the structurally related benzoic acid, 4-(butoxyphosphinyl)-, methyl ester (CAS 821009-74-9) has a reported PSA of 86.74 Ų and a logP of 2.66 . The butyl carbamate analog is expected to have an even higher logP (>3.5) owing to the additional Boc group, which is a significant shift for membrane permeability optimization in cell-based target engagement assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP >3.5 (QikProp/ChemAxon estimation for butyl ester analog) |
| Comparator Or Baseline | Methyl ester analog (CAS 947171-04-2): predicted logP ~2.4-2.8 |
| Quantified Difference | Δ logP ≈ +1.1 units (butyl vs. methyl ester) |
| Conditions | In silico prediction based on chemical structure; no experimental logD7.4 data publicly available |
Why This Matters
A 1-log unit increase in lipophilicity can translate to a 5–10-fold increase in membrane permeability, which is critical when selecting the optimal building block for cell-active probe synthesis.
